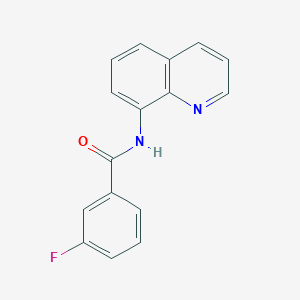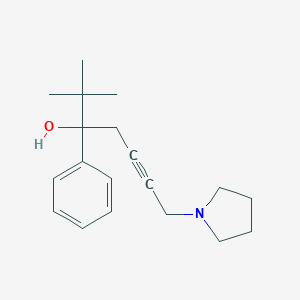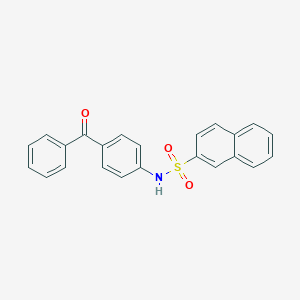
3-fluoro-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(quinolin-8-yl)benzamide is a chemical compound with the molecular formula C16H11FN2O and a molecular weight of 266.27 g/mol. This compound is part of the broader class of fluorinated quinolines, which are known for their diverse applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 3-fluoro-N-(quinolin-8-yl)benzamide typically involves the following steps:
Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.
Displacement of Halogen Atoms: This method involves the substitution of halogen atoms with fluorine atoms.
Direct Fluorination: This process directly introduces a fluorine atom into the quinoline ring.
Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
3-fluoro-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-fluoro-N-(quinolin-8-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Fluorinated quinolines, including this compound, are investigated for their antibacterial, antineoplastic, and antiviral activities.
Industry: This compound is used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. For instance, fluorinated quinolines are known to inhibit bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, leading to the stabilization of a covalent enzyme-DNA complex and subsequent cell death . This mechanism is particularly effective in antibacterial applications.
Comparison with Similar Compounds
3-fluoro-N-(quinolin-8-yl)benzamide can be compared with other fluorinated quinolines such as:
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Properties
Molecular Formula |
C16H11FN2O |
|---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
3-fluoro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11FN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20) |
InChI Key |
PSGCTOZNNQZEOR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)F)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)F)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)
![7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245921.png)
![7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245922.png)
![6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245924.png)
![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)
![4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B245941.png)
![1-Dibenzo[b,d]furan-3-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B245942.png)
![(3Z)-3-(6-methyl-5,6-dihydro-2H-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylidene)naphthalen-2-one](/img/structure/B245943.png)

![N-(2-phenoxyethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B245946.png)
![5-Methyl-5-nitro-1'-[(4-phenyl-1-piperazinyl)methyl]-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one](/img/structure/B245948.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B245950.png)
